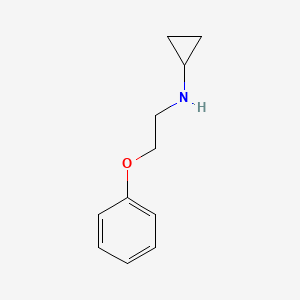
N-(2-phenoxyethyl)cyclopropanamine
Overview
Description
N-(2-phenoxyethyl)cyclopropanamine: is an organic compound with the molecular formula C11H15NO It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-phenoxyethyl)cyclopropanamine typically begins with cyclopropanamine and 2-phenoxyethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2-phenoxyethanol with the amine group in cyclopropanamine. This can be achieved using a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrially, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-phenoxyethyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amine group to an amine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-(2-phenoxyethyl)cyclopropanone.
Reduction: Formation of this compound oxide.
Substitution: Formation of various substituted cyclopropanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N-(2-phenoxyethyl)cyclopropanamine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Pharmaceuticals: It is being explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Polymer Production: The compound can be used as a monomer or co-monomer in the production of specialty polymers with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: N-(2-phenoxyethyl)cyclopropanamine interacts with monoamine oxidase enzymes, inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits in the treatment of depression and other neurological disorders.
Receptor Binding: The compound may also bind to specific receptors in the brain, modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
- N-(2-phenoxyethyl)cyclopropanamine hydrochloride
- N-(3-phenoxypropyl)cyclopropanamine
- N-(2-ethoxyphenoxy)ethylcyclopropanamine
Uniqueness:
- Structural Features: The presence of a cyclopropane ring in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, is influenced by its unique structure, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-(2-phenoxyethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-9-8-12-10-6-7-10/h1-5,10,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSMSUAQDWIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)

![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)
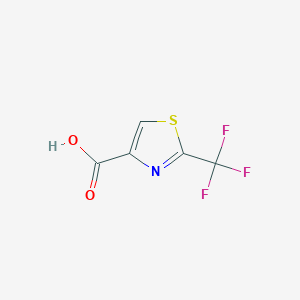
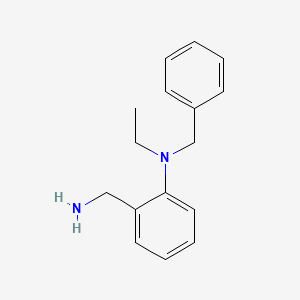
![3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386514.png)
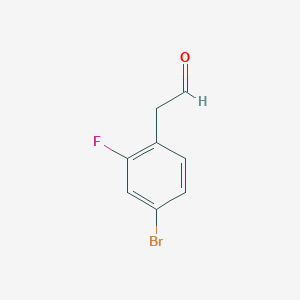
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386518.png)
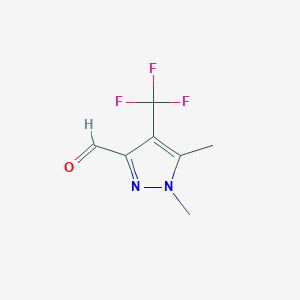
![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)
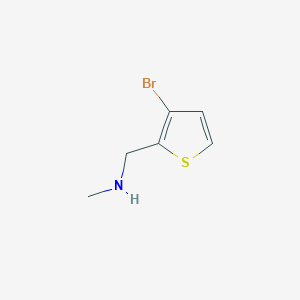
![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)
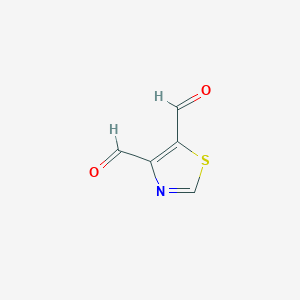
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)
